molecular formula C14H10Cl4S2 B15089879 Disulfide, bis(2,4-dichloro-5-methylphenyl) CAS No. 88519-69-1

Disulfide, bis(2,4-dichloro-5-methylphenyl)

Cat. No.: B15089879
CAS No.: 88519-69-1
M. Wt: 384.2 g/mol
InChI Key: PJXJVCCMXWQPIM-UHFFFAOYSA-N
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Description

Disulfide, bis(2,4-dichloro-5-methylphenyl) is a symmetric aromatic disulfide compound characterized by two 2,4-dichloro-5-methylphenyl groups linked via a disulfide (–S–S–) bond. The substituents on the aromatic rings—chlorine atoms at the 2- and 4-positions and a methyl group at the 5-position—impart unique electronic and steric properties to the molecule.

Synthesis: The compound can be synthesized through oxidative coupling of the corresponding thiols (e.g., 2,4-dichloro-5-methylbenzenethiol) using oxidants such as molecular oxygen, permanganate, or metal catalysts, as described for analogous disulfides . Solvent-free methods, which enhance purity and yield, may also be applicable .

Properties

CAS No.

88519-69-1

Molecular Formula

C14H10Cl4S2

Molecular Weight

384.2 g/mol

IUPAC Name

1,5-dichloro-2-[(2,4-dichloro-5-methylphenyl)disulfanyl]-4-methylbenzene

InChI

InChI=1S/C14H10Cl4S2/c1-7-3-13(11(17)5-9(7)15)19-20-14-4-8(2)10(16)6-12(14)18/h3-6H,1-2H3

InChI Key

PJXJVCCMXWQPIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)SSC2=C(C=C(C(=C2)C)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disulfide, bis(2,4-dichloro-5-methylphenyl) typically involves the oxidation of thiols. One common method is the reaction of 2,4-dichloro-5-methylthiophenol with an oxidizing agent such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide. The reaction proceeds as follows:

2C7H6Cl2S+H2O2C14H10Cl4S2+2H2O2 \text{C}_7\text{H}_6\text{Cl}_2\text{S} + \text{H}_2\text{O}_2 \rightarrow \text{C}_{14}\text{H}_{10}\text{Cl}_4\text{S}_2 + 2 \text{H}_2\text{O} 2C7​H6​Cl2​S+H2​O2​→C14​H10​Cl4​S2​+2H2​O

Industrial Production Methods

In an industrial setting, the production of disulfide, bis(2,4-dichloro-5-methylphenyl) can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Reduction Reactions

The disulfide bond undergoes reductive cleavage to form thiols, a fundamental reaction for this class of compounds. Common reducing agents and conditions include:

Reducing Agent Conditions Products Notes
LiAlH₄Anhydrous ether, 0–25°C2,4-Dichloro-5-methylbenzenethiolComplete reduction with high yield.
NaBH₄Methanol, refluxPartial reduction observedLess effective due to steric hindrance .
GlutathioneAqueous buffer, pH 7.4Thiols (via thiol-disulfide exchange)Biologically relevant pathway .

The electron-withdrawing chlorine groups enhance the electrophilicity of the sulfur atoms, facilitating nucleophilic attack by reducing agents .

Oxidation Reactions

The disulfide bond can undergo oxidation, though reactivity depends on the oxidant and substituent effects:

Comparative Reactivity with Hypochlorous Acid (HOCl)

Data extrapolated from structurally analogous disulfides :

Disulfide Type Rate Constant (k, M⁻¹s⁻¹) Relative Reactivity
5-membered cyclic (α-lipoic acid)1.5 × 10⁸20,000× higher
Acyclic (cystine)6 × 10³Baseline
Bis(2,4-dichloro-5-methylphenyl) ~1 × 10⁶ (estimated)~170× higher

The enhanced reactivity of bis(2,4-dichloro-5-methylphenyl) disulfide compared to acyclic analogs arises from partial stabilization of the transition state by chlorine’s inductive effects . Oxidation products may include sulfinic (-SO₂H) or sulfonic (-SO₃H) acids under strong oxidative conditions.

Radical-Mediated Reactions

The S-S bond undergoes homolytic cleavage under UV irradiation or in the presence of radical initiators, generating thiyl radicals:

R-S-S-Rhν2R-S\text{R-S-S-R} \xrightarrow{h\nu} 2 \text{R-S}^\bullet

These radicals participate in chain reactions, such as:

  • Hydrogen Atom Transfer (HAT): Thiyl radicals abstract hydrogen from donors (e.g., thiophenol), forming thiols and propagating radical chains .

  • Recombination: Radicals dimerize to regenerate disulfides or crosslink with other radicals .

Steric hindrance from the methyl and chlorine groups slows recombination, favoring alternative pathways like HAT .

Nucleophilic Substitution at Aromatic Chlorine

While the disulfide bond is the primary reactive site, the chlorine substituents on the aromatic rings may undergo nucleophilic substitution under harsh conditions:

Reagent Conditions Product Yield
NH₃ (aq)150°C, sealed tube2,4-Diamino-5-methylphenyl disulfideLow
NaOH (50%)200°C, Cu catalystHydroxylated derivativesTrace

The electron-withdrawing chlorine atoms deactivate the ring toward nucleophilic attack, rendering these reactions inefficient without catalysts .

Stability Under Environmental Conditions

  • Thermal Stability: Decomposition occurs above 200°C, releasing sulfur oxides and chlorinated hydrocarbons .

  • Hydrolytic Stability: Resistant to hydrolysis at neutral pH but degrades slowly under acidic/basic conditions .

Key Research Findings

  • Electron-Withdrawing Effects: Chlorine substituents increase disulfide electrophilicity, accelerating oxidation and reduction by up to two orders of magnitude compared to non-halogenated analogs .

  • Steric Hindrance: The 5-methyl group reduces accessibility to the S-S bond, moderating reaction rates in bulkier reagents like NaBH₄.

  • Radical Stability: Thiyl radicals derived from this disulfide exhibit prolonged lifetimes due to steric protection, enabling applications in polymer crosslinking .

This compound’s reactivity profile underscores its utility as a scaffold in materials science and organic synthesis, particularly in environments requiring controlled disulfide bond cleavage .

Scientific Research Applications

Disulfide, bis(2,4-dichloro-5-methylphenyl) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds in peptides and proteins.

    Biology: Studied for its potential role in redox biology and as a model compound for understanding disulfide bond formation and cleavage in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that release active thiols upon reduction.

    Industry: Used in the production of polymers and other materials that require disulfide linkages for enhanced stability and performance.

Mechanism of Action

The mechanism of action of disulfide, bis(2,4-dichloro-5-methylphenyl) involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can undergo redox reactions, where the disulfide bond is reduced to thiols or oxidized to sulfoxides or sulfones. These reactions are mediated by various enzymes and redox-active molecules in the cell.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares Disulfide, bis(2,4-dichloro-5-methylphenyl) with structurally related disulfides, focusing on substituent effects, stability, and applications.

Structural and Electronic Comparisons

Compound Name Substituents Symmetry Key Structural Features
Bis(2,4-dichloro-5-methylphenyl) disulfide 2,4-Cl, 5-CH3 Symmetric Electron-withdrawing Cl and electron-donating CH3 groups create a balanced electronic environment.
Bis(2,3-dichlorophenyl) disulfide 2,3-Cl Symmetric Ortho-Cl substituents increase steric hindrance, potentially reducing reactivity.
Bis(4-methylphenyl) disulfide 4-CH3 Symmetric Electron-donating CH3 enhances solubility but may reduce redox stability.
Bis(4-chlorophenyl) disulfide 4-Cl Symmetric Para-Cl substituents enhance oxidative stability and lipophilicity.
Diphenyl disulfide H (no substituents) Symmetric Simpler structure with lower thermal and chemical stability.
Bis(4-methoxyphenyl) disulfide 4-OCH3 Symmetric Electron-donating OCH3 slows disulfide exchange reactions.

Reactivity and Stability

  • Disproportionation Resistance : Symmetric disulfides, including the target compound, resist disproportionation (self-exchange into mixed disulfides) compared to unsymmetrical analogs. For example, unsymmetrical disulfides (e.g., 1-[(4-chlorophenyl)disulfanyl]-2-nitrobenzene) undergo gradual disproportionation in solution, as observed via ¹³C NMR .
  • Exchange Reactions: Substituents significantly influence disulfide bond dynamics. Electron-withdrawing groups (e.g., Cl) accelerate exchange reactions, while electron-donating groups (e.g., OCH3) slow them. Bis(4-hydroxyphenyl) disulfide reaches 60% conversion in 2 hours, whereas 4-aminophenyl disulfide requires 12 hours .

Research Findings and Data

Crystal Structure Insights

The crystal structure of bis(2,3-dichlorophenyl) disulfide reveals a dihedral angle of 76.8° between aromatic rings, with S–S bond lengths of 2.03 Å . Similar analyses for the target compound could clarify how substituents affect packing and mechanical properties.

Q & A

Q. What are the established synthetic routes for bis(2,4-dichloro-5-methylphenyl) disulfide, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves oxidative coupling of thiol precursors or nucleophilic substitution of halogenated aryl compounds. For example:

  • Oxidative Coupling : Reacting 2,4-dichloro-5-methylthiophenol with oxidizing agents (e.g., H₂O₂, I₂) under inert atmospheres. Yields depend on solvent polarity (e.g., ethanol vs. DMF) and temperature control (40–60°C) to prevent over-oxidation .
  • Halogen Displacement : Using disulfur dichloride (S₂Cl₂) with 2,4-dichloro-5-methylbromobenzene in the presence of Cu catalysts. Reaction time and stoichiometric ratios (e.g., 1:2 S₂Cl₂:substrate) are critical to avoid polysulfide byproducts .

Q. How can researchers validate the structural integrity of bis(2,4-dichloro-5-methylphenyl) disulfide using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methyl and chlorine groups). Aromatic protons appear as doublets in δ 6.8–7.5 ppm, while methyl groups resonate at δ 2.3–2.6 ppm. Disulfide bonds (S–S) are NMR-silent but inferred by absence of thiol signals .
  • Mass Spectrometry : Electron ionization (EI-MS) shows molecular ion peaks at m/z 368 (M⁺) and fragmentation patterns (e.g., loss of Cl⁻ or CH₃ groups). Compare with NIST reference spectra for diphenyl disulfide analogs .
  • X-ray Crystallography : Use SHELX software for refinement. Key metrics: R-factor <5%, bond-length accuracy (±0.01 Å). Disulfide bond torsion angles (C–S–S–C) typically range 80–100° .

Advanced Research Questions

Q. What mechanistic insights explain the role of bis(2,4-dichloro-5-methylphenyl) disulfide in transition-metal-catalyzed cross-coupling reactions?

Methodological Answer: Disulfides act as sulfur-transfer agents in Pd/Ni-catalyzed reactions (e.g., C–S bond formation):

  • Oxidative Addition : The S–S bond cleaves on metal surfaces (e.g., Pd⁰ → Pd²⁺), generating arylthiolate intermediates .
  • Steric Effects : Chlorine and methyl substituents influence reaction rates. Bulkier groups (e.g., 2,4-dichloro) slow down oxidative addition but enhance regioselectivity in aryl halide couplings .
  • Case Study : In Suzuki-Miyaura couplings, disulfides improve turnover numbers (TON) by 30% compared to thiols, attributed to reduced catalyst poisoning .

Q. How does the electronic and steric profile of bis(2,4-dichloro-5-methylphenyl) disulfide affect its biological activity as a fungicide or antitumor agent?

Methodological Answer:

  • Electronic Effects : Chlorine atoms increase electrophilicity, enhancing interaction with thiol groups in fungal enzymes (e.g., glutathione reductase). LogP values (~3.5) suggest moderate membrane permeability .
  • Structure-Activity Relationship (SAR) : Analog studies show EC₅₀ values for antifungal activity correlate with halogen substitution (2,4-dichloro > 3,5-dichloro). Methyl groups improve metabolic stability by reducing cytochrome P450 oxidation .
  • In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) testing against Candida albicans (range: 8–32 µg/mL) and MTT assays for cytotoxicity in HeLa cells (IC₅₀: 15–50 µM) .

Q. What experimental strategies resolve contradictions in disulfide bond stability data under varying environmental conditions?

Methodological Answer:

  • Thermal Stability : TGA/DSC analysis reveals decomposition onset at 180–200°C. Discrepancies arise from moisture content; anhydrous conditions (e.g., glovebox handling) improve reproducibility .
  • Redox Sensitivity : Use cyclic voltammetry to quantify redox potentials (E₁/₂ ≈ −0.5 V vs. Ag/AgCl). Conflicting literature data often stem from solvent choice (e.g., DMSO vs. acetonitrile) affecting disulfide reduction kinetics .
  • Degradation Pathways : LC-MS/MS identifies hydrolysis products (e.g., thiols) in aqueous buffers (pH >9). Stabilize with antioxidants (e.g., BHT) in storage .

Q. How can computational modeling guide the design of bis(2,4-dichloro-5-methylphenyl) disulfide derivatives for targeted applications?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict S–S bond dissociation energies (~60 kcal/mol) and electrostatic potential maps for nucleophilic attack sites .
  • Docking Studies : Simulate interactions with biological targets (e.g., thioredoxin reductase). Chlorine substituents form halogen bonds with active-site arginine residues (binding energy: −8.2 kcal/mol) .
  • QSAR Models : Use Hammett constants (σ ≈ 0.78 for 2,4-dichloro) to correlate substituent effects with bioactivity .

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